2-(1,1-difluoroethyl)-5-fluoropyrazine
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Overview
Description
2-(1,1-Difluoroethyl)-5-fluoropyrazine is a fluorinated organic compound with the molecular formula C6H6F2N2. It is characterized by the presence of both difluoroethyl and fluoropyrazine groups, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-difluoroethyl)-5-fluoropyrazine typically involves the introduction of fluorine atoms into the pyrazine ring. One common method is the reaction of pyrazine derivatives with difluoroethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions using readily available starting materials and catalysts. The process may include steps such as halogenation, fluorination, and purification to obtain the desired compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)-5-fluoropyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halothane, difluoromethylating agents, and various catalysts such as nickel and palladium. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
2-(1,1-Difluoroethyl)-5-fluoropyrazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,1-difluoroethyl)-5-fluoropyrazine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1,1-difluoroethyl)-5-fluoropyrazine include:
- 2-(1,1-Difluoroethyl)-4-methyl-pyridine
- 2-Fluoro-4-(difluoromethyl)pyridine
- 4-(Difluoromethyl)pyridine
Uniqueness
This compound is unique due to its specific combination of difluoroethyl and fluoropyrazine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
2742659-84-1 |
---|---|
Molecular Formula |
C6H5F3N2 |
Molecular Weight |
162.1 |
Purity |
95 |
Origin of Product |
United States |
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